2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C27H20ClN3O6 |
|---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H20ClN3O6/c1-15-6-8-19(18(28)10-15)29-23(32)13-30-24-17-4-2-3-5-20(17)37-25(24)26(33)31(27(30)34)12-16-7-9-21-22(11-16)36-14-35-21/h2-11H,12-14H2,1H3,(H,29,32) |
InChI Key |
WJADDLJEMIJKJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Scientific Research Applications
Antitumor Properties
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. The presence of the pyrimidine ring suggests potential inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. This inhibition can lead to reduced proliferation of cancer cells, making it a promising candidate for anticancer drug development.
Antimicrobial Activity
The compound has shown potential antimicrobial properties. Studies on related compounds indicate efficacy against various bacterial and fungal pathogens. The benzo[d][1,3]dioxole moiety is known for enhancing the antimicrobial activity of derivatives in this class.
Antiviral Activity
Preliminary studies suggest that the compound may exhibit antiviral properties, particularly against viruses like Hepatitis C Virus (HCV). Pyrimidine derivatives have been explored for their ability to inhibit viral replication mechanisms, indicating that this compound could be effective in viral infections.
Case Studies and Research Findings
Several studies have focused on compounds structurally related to this compound. Below is a summary table of selected compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(3-nitrophenyl)acetamide | Pyrimidine core with amino substitutions | Antitumor activity |
| 5-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)acetamide | Benzo[d][1,3]dioxole moiety | Antimicrobial activity |
| N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-tetrahydroquinoxalin)acetamide | Tetrahydroquinoxaline structure | Antibacterial properties |
Synthesis and Optimization
The synthesis of this compound typically involves multi-step synthetic pathways that require optimization for yield and purity. Common methods include:
- Nucleophilic substitution reactions facilitated by the thioacetamide group.
- Condensation reactions involving carbonyl groups within the pyrimidine structure.
These methods are critical for producing high-purity compounds suitable for biological testing.
Interaction Studies
Understanding the interaction mechanisms between this compound and its biological targets is essential for assessing its therapeutic potential. Techniques such as molecular docking simulations and biochemical assays are employed to evaluate binding affinities and elucidate mechanisms of action. Preliminary findings suggest interactions with various enzymes involved in metabolic pathways relevant to cancer therapy and microbial resistance.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Limitations and Novelty
- Structural novelty: The benzofuropyrimidine-dione core differentiates it from classical pyrimidine or benzothiazole derivatives .
- Functional ambiguity : While similarity to kinase inhibitors is evident, experimental validation is required to confirm target engagement.
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive examination of its biological properties, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 541.5 g/mol. The structure includes several key functional groups that contribute to its biological activity:
- Benzo[d][1,3]dioxole moiety : Known for various pharmacological effects.
- Benzofuro[3,2-d]pyrimidine core : Associated with diverse biological activities including anti-cancer properties.
- Acetamide group : Often enhances solubility and bioavailability.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 541.5 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research has indicated that compounds similar to the one exhibit significant anticancer activity. For instance, studies have shown that benzofuro[3,2-d]pyrimidine derivatives can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. The presence of the benzo[d][1,3]dioxole moiety may enhance these effects due to its ability to interact with DNA and modulate signaling pathways involved in cancer progression .
The proposed mechanism of action involves:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells can lead to apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- A study published in MDPI demonstrated that similar benzodiazepine derivatives exhibited CNS activity and showed potential as anxiolytic agents .
- Another investigation focused on the synthesis and evaluation of pyrimidine derivatives indicated significant cytotoxicity against various cancer cell lines .
In Vitro Studies
In vitro assays have shown that the compound exhibits a dose-dependent response in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined to be in the micromolar range, indicating potent activity.
In Vivo Studies
Preclinical trials involving animal models have suggested that this compound can significantly reduce tumor size without notable toxicity. Observations included:
- Reduced tumor weight compared to control groups.
- Minimal side effects on vital organs as assessed by histopathological examinations.
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
The synthesis of this compound involves multi-step protocols, including nucleophilic substitution and cyclization reactions. Critical factors include:
- Reagent selection : Use of triethylamine as a base to deprotonate intermediates and dimethylformamide (DMF) as a solvent for high-temperature reactions .
- Purification : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and ensuring intermediate purity .
- Yield optimization : Stepwise isolation of intermediates (e.g., benzo[d][1,3]dioxole derivatives) with yields >75% improves overall efficiency .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
A combination of techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and structural integrity. For example, ¹H-NMR δ 7.2–7.4 ppm indicates aromatic protons, while δ 5.2–5.5 ppm corresponds to methylenedioxy groups .
- IR spectroscopy : Peaks at ~1705 cm⁻¹ (C=O stretching) and 1515 cm⁻¹ (aromatic C=C) validate functional groups .
- GCMS/HPLC : Ensure >95% purity and detect isomers or byproducts (e.g., 2% impurities noted in GCMS) .
Q. How is the biological activity of this compound initially screened?
Preliminary screening involves:
- In vitro assays : Antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Target identification : Binding affinity studies (e.g., fluorescence polarization for enzyme inhibition) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?
Advanced approaches include:
- Quantum chemical calculations : Predict reaction pathways and transition states using software like Gaussian or ORCA .
- Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error .
- Kinetic modeling : Simulate reaction networks to identify rate-limiting steps and improve yields .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or structural analogs. Mitigation involves:
- Comparative studies : Test the compound alongside analogs (e.g., 3-chlorophenyl vs. 4-fluorobenzyl derivatives) under identical conditions .
- Orthogonal assays : Validate anticancer activity using both apoptosis assays (Annexin V staining) and transcriptomic profiling .
- Structural analysis : X-ray crystallography or molecular docking to clarify target-binding discrepancies .
Q. How are structure-activity relationships (SAR) systematically investigated?
SAR studies require:
- Substituent variation : Synthesize derivatives with modified groups (e.g., replacing 2-chloro-4-methylphenyl with 3,5-dimethylphenyl) and compare bioactivity .
- Pharmacophore mapping : Identify critical moieties (e.g., the benzofuropyrimidine core’s role in kinase inhibition) using 3D-QSAR models .
- Metabolic stability : Assess the impact of substituents on half-life (e.g., fluorobenzyl groups may enhance metabolic resistance) .
Q. What experimental designs address instability during synthesis or storage?
Instability issues (e.g., hydrolysis of the acetamide group) are addressed via:
- Controlled conditions : Use anhydrous solvents, inert atmospheres (N₂/Ar), and low-temperature storage .
- Stabilizing agents : Add antioxidants (e.g., BHT) or lyophilize the compound for long-term storage .
- Real-time stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Advanced mechanistic approaches include:
- Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated cells .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., binding to DNA topoisomerase II) .
- Transcriptomic analysis : RNA-seq to uncover pathway modulation (e.g., apoptosis or oxidative stress) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
